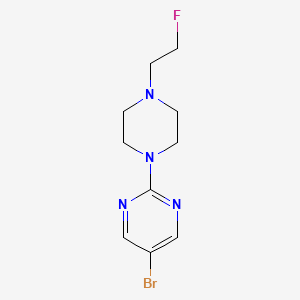

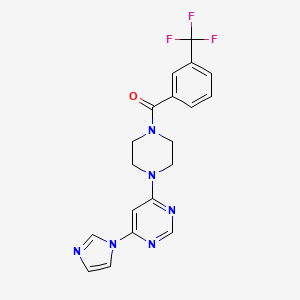

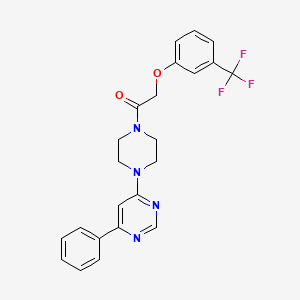

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a heterocyclic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

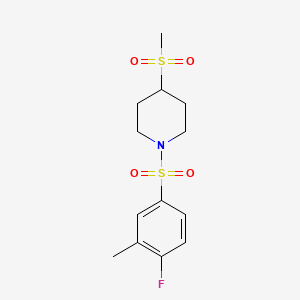

A new series of 4- (1 H -benzo [ d ]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The pyridine ring and the imidazole were retained in the compounds, and small groups were added to investigate the SAR surrounding the pyridine ring unit . Other naphthenic rings were incorporated into imidazole to investigate the inhibitory activities and selectivity .

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

- A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which could be related to the chemical structure of interest, highlights a one-pot synthesis method. These compounds exhibit significant optical properties, including large Stokes' shifts, which could be useful for the development of luminescent materials (Volpi et al., 2017).

Biological and Pharmacological Research

- Research into novel pyrazole and pyrimidine derivatives, which share a structural motif with the compound , has shown excellent in vitro antitumor, antimicrobial, and antioxidant activities. These findings suggest potential applications in the development of new therapeutics (Farag & Fahim, 2019).

- Another study synthesized heterocyclic compounds via reactions involving enaminone, leading to derivatives with demonstrated antimicrobial and in vitro anticancer activity. This research underscores the compound's potential for developing new antimicrobial and anticancer agents (Fahim et al., 2021).

Molecular Docking and Computational Studies

- Investigations into oxazolidinone derivatives, including those with a piperazinyl moiety, have shown potent antibacterial properties against gram-positive pathogens. Such studies indicate the compound's relevance in addressing antibiotic resistance (Tucker et al., 1998).

Antiproliferative and Antimicrobial Potential

- The synthesis and evaluation of novel heterocycles, including pyrazole, isoxazole, and pyrimidine derivatives, reveal good antimicrobial and antifungal activities. This suggests that the compound and its derivatives could serve as leads for developing new antimicrobial agents (Sanjeeva et al., 2022).

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like nitric oxide synthase .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of coordinate covalent bonds with metal ions in enzyme active sites .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, often related to their target enzymes .

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles, while their metabolism and excretion can vary significantly depending on the specific structure of the compound .

Result of Action

Imidazole derivatives are known to exert a variety of effects at the molecular and cellular level, often related to their inhibition or activation of target enzymes .

Propiedades

IUPAC Name |

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c20-19(21,22)15-3-1-2-14(10-15)18(29)27-8-6-26(7-9-27)16-11-17(25-12-24-16)28-5-4-23-13-28/h1-5,10-13H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULYPZKGWAPLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)

![N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2925336.png)

![4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2925339.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)

![2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2925344.png)

![N-(cyanomethyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2925346.png)

![N-(3-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2925354.png)

![1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one](/img/structure/B2925355.png)